(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
is a complex organic molecule. It contains several functional groups, including a quinazolinyl group, a phenyl group, and a piperazinyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by the condensation of cyanuric chloride with aniline . The synthesized compound was characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The experimentally obtained spectroscopic data can be compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of quinazoline derivatives, including compounds with structural elements similar to the query compound, explored their antimicrobial activity. These synthesized molecules showed significant promise against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Patel & Shaikh, 2011).
Novel Antidepressant Drugs
- Research into quinoline derivatives with modifications at the 2-position, similar in context to the structural framework of the query compound, highlighted their potential as antidepressants. These studies suggest that such compounds could be valuable in designing new therapeutic agents for treating depression (Alhaider Aa, Abdelkader Ma, & E. Lien, 1985).
Photocatalytic Applications
- Investigations into the use of naphthalimide derivatives with piperazine substituents for photocatalytic applications shed light on the ability of these molecules to act as photocatalysts. This research indicates the utility of compounds with piperazine groups in developing new materials for photocatalytic reactions, which could include environmental remediation or organic synthesis (Jiaan Gan et al., 2003).
Molecular Docking Studies
- Theoretical studies involving molecular docking of thiazole and thiophene derivatives, akin to aspects of the query compound's structure, suggest their potential in binding to biological targets. Such studies are foundational in drug development, providing insights into the interaction between novel compounds and their potential therapeutic targets (M. Shahana & A. Yardily, 2020).
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2N5O/c32-23-12-15-27-25(20-23)29(21-6-2-1-3-7-21)36-31(35-27)34-24-13-10-22(11-14-24)30(39)38-18-16-37(17-19-38)28-9-5-4-8-26(28)33/h1-15,20H,16-19H2,(H,34,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOBLHFNGVVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.